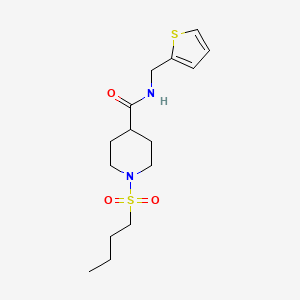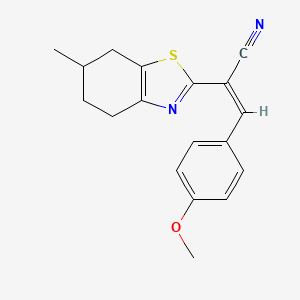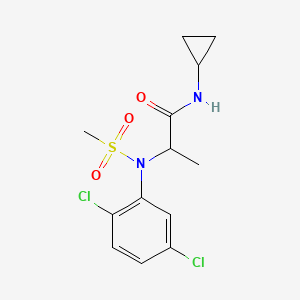
1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide, also known as BTP-235, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway plays a crucial role in various cellular processes, such as cell growth, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, the development of selective inhibitors of this pathway, such as BTP-235, has attracted significant attention from the scientific community.
作用機序
1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide exerts its antitumor activity by inhibiting the PI3K pathway. This pathway is activated by various growth factors and cytokines and plays a crucial role in cell survival, proliferation, and metabolism. This compound inhibits the activity of all four isoforms of PI3K, leading to the inhibition of downstream signaling pathways, such as AKT and mTOR. This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to inhibit angiogenesis, a process crucial for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system, leading to the activation of antitumor immune responses.
実験室実験の利点と制限
1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has several advantages as a tool compound for research. It is a potent and selective inhibitor of the PI3K pathway, making it a valuable tool for studying the role of this pathway in various cellular processes. This compound has also been optimized for large-scale production, making it readily available for research purposes. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
The development of 1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has opened up several avenues for future research. One potential direction is the development of combination therapies with this compound and other targeted agents or chemotherapeutic agents. Another direction is the investigation of this compound in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, the development of more potent and selective inhibitors of the PI3K pathway based on the structure of this compound could lead to the development of more effective therapies for cancer and other diseases.
合成法
The synthesis of 1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-thiophenemethanol with piperidine-4-carboxylic acid, followed by the reaction with butanesulfonyl chloride. The resulting intermediate is then reacted with 1,2,4,5-tetrazine to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
科学的研究の応用
1-(butylsulfonyl)-N-(2-thienylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
1-butylsulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-3-11-22(19,20)17-8-6-13(7-9-17)15(18)16-12-14-5-4-10-21-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBASQFDUOLYWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5340308.png)
![8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5340309.png)
![(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5340313.png)

![2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid](/img/structure/B5340328.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carbonitrile](/img/structure/B5340336.png)
![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5340349.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)
![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
